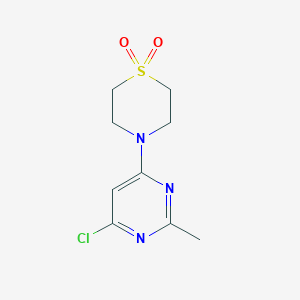
4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound that features a thiomorpholine ring substituted with a chlorinated pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide typically involves the reaction of morpholine derivatives with chlorinated pyrimidines. One common route involves the nucleophilic substitution of 4,6-dichloro-2-methylpyrimidine with thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorinated pyrimidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a base like triethylamine (TEA) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The chlorinated pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thiomorpholine ring may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
- 2-(6-Chloro-2-methylpyrimidin-4-yl)amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide is unique due to the presence of both a thiomorpholine ring and a chlorinated pyrimidine moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds. The presence of the sulfur atom in the thiomorpholine ring also allows for unique reactivity patterns, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H12ClN3O2S |
|---|---|
Molekulargewicht |
261.73 g/mol |
IUPAC-Name |
4-(6-chloro-2-methylpyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C9H12ClN3O2S/c1-7-11-8(10)6-9(12-7)13-2-4-16(14,15)5-3-13/h6H,2-5H2,1H3 |
InChI-Schlüssel |
FRHZVONIUIBNHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)Cl)N2CCS(=O)(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



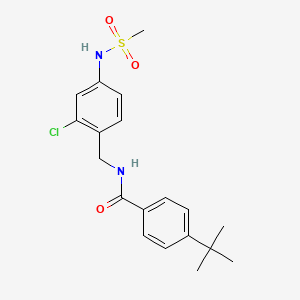
![tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13332812.png)
![(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13332817.png)

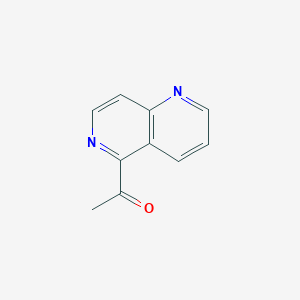
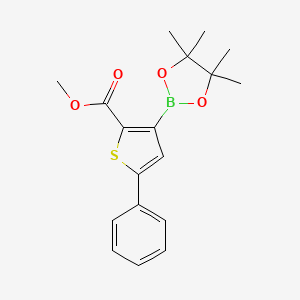

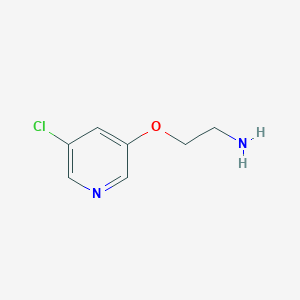
![(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13332855.png)



![3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13332882.png)
